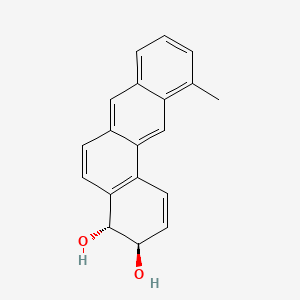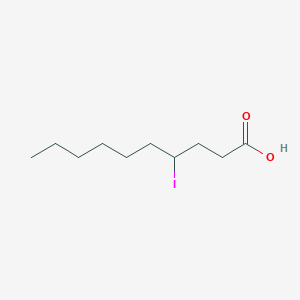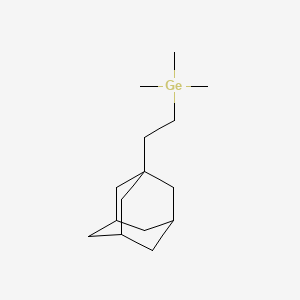
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dibenzazepine core with a dimethylamino propyl side chain and an oxalate counterion. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate typically involves multiple steps. One common synthetic route includes:
Preparation of Ethynylaniline: This step involves the Sonogashira coupling reaction to prepare ethynylaniline.
Pseudo-intramolecular Hydrohalogenation: This step is used to form the intermediate compound.
Construction of Dibenzazepine Ring: The Buchwald–Hartwig coupling reaction is employed to construct the dibenzazepine ring.
Arylation at the 10-Position: The final step involves the Suzuki–Miyaura coupling to introduce the aryl group at the 10-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of its potential use in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: Known for its use in the synthesis of anticonvulsant drugs.
Iminostilbene: Another dibenzazepine derivative with applications in medicinal chemistry.
Dibenzazepine-pyridazine Derivatives: Used in the synthesis of pharmacologically important compounds.
Uniqueness
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate is unique due to its specific structural features, including the dimethylamino propyl side chain and the oxalate counterion. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
84142-05-2 |
|---|---|
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(11-methylbenzo[b][1]benzazepin-5-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H24N2.C2H2O4/c1-21(2)14-8-10-16-15-17-9-4-6-12-19(17)22(3)20-13-7-5-11-18(16)20;3-1(4)2(5)6/h4-7,9,11-13,15H,8,10,14H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
QSLCAASBNSCUKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CCCN(C)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)


![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)

![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
